4-Hydroxy-2-tetradecenal

CAS No.: 81335-92-4

Cat. No.: VC1789504

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81335-92-4 |

|---|---|

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.35 g/mol |

| IUPAC Name | (E)-4-hydroxytetradec-2-enal |

| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h10,12-14,16H,2-9,11H2,1H3/b12-10+ |

| Standard InChI Key | JBGYIHOCGKFGSV-ZRDIBKRKSA-N |

| Isomeric SMILES | CCCCCCCCCCC(/C=C/C=O)O |

| SMILES | CCCCCCCCCCC(C=CC=O)O |

| Canonical SMILES | CCCCCCCCCCC(C=CC=O)O |

Introduction

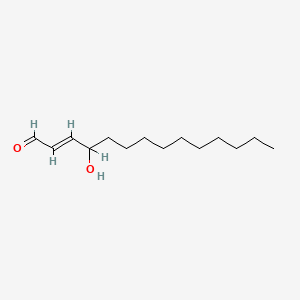

Chemical Structure and Properties

4-Hydroxy-2-tetradecenal (CAS No. 81335-92-4) is a long-chain hydroxy aldehyde with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.359 . The structure features a 14-carbon chain with a hydroxyl group at the 4-position and an α,β-unsaturated aldehyde functionality. This compound shares structural similarities with other 4-hydroxyalkenals, such as 4-hydroxy-2-nonenal (HNE), but differs in the length of its carbon chain.

Physical and Chemical Characteristics

The physical and chemical properties of 4-Hydroxy-2-tetradecenal are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.359 |

| CAS Number | 81335-92-4 |

| Nikkaji Number | J346.179C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 11 |

| Exact Mass | 226.193280068 |

| Heavy Atom Count | 16 |

As an α,β-unsaturated aldehyde, 4-Hydroxy-2-tetradecenal possesses a reactive carbonyl group adjacent to a carbon-carbon double bond. This structural feature makes it bi-reactive, capable of undergoing both electrophilic reactions such as Michael addition and Schiff base formation with nucleophilic biomolecules . The hydroxyl group at the C4 position further contributes to its chemical reactivity and potential biological interactions.

Structural Relationship to Other Aldehydes

4-Hydroxy-2-tetradecenal belongs to a family of structurally related 4-hydroxyalkenals that differ primarily in the length of their carbon chains. These include:

| Compound | Molecular Formula | Carbon Chain Length |

|---|---|---|

| 4-Hydroxy-2-hexenal | C₆H₁₀O₂ | 6 |

| 4-Hydroxy-2-heptenal | C₇H₁₂O₂ | 7 |

| 4-Hydroxy-2-nonenal | C₉H₁₆O₂ | 9 |

| 4-Hydroxy-2-decenal | C₁₀H₁₈O₂ | 10 |

| 4-Hydroxy-2-tridecenal | C₁₃H₂₄O₂ | 13 |

| 4-Hydroxy-2-tetradecenal | C₁₄H₂₆O₂ | 14 |

These structurally related compounds have been identified in various biological contexts, particularly as products of lipid peroxidation processes .

Biosynthesis and Formation Mechanisms

Lipid Peroxidation Pathways

The formation of 4-Hydroxy-2-tetradecenal likely follows mechanisms similar to those established for other 4-hydroxyalkenals, particularly 4-hydroxy-2-nonenal (HNE). These compounds are generated through the oxidation of polyunsaturated fatty acids, specifically those containing ω-6 polyunsaturated fatty acyl chains .

The biosynthetic pathway typically involves several steps:

-

Radical-initiated oxidation of polyunsaturated fatty acids

-

Formation of lipid hydroperoxides

-

Rearrangement and decomposition of hydroperoxides

-

Cleavage of the oxidized fatty acyl chain

Research on related compounds has demonstrated that the length of the resulting 4-hydroxyalkenal depends on the position of the double bonds in the parent fatty acid. While ω-6 polyunsaturated fatty acids typically yield 4-hydroxy-2-nonenal, longer-chain fatty acids can produce 4-Hydroxy-2-tetradecenal .

Oxidative Mechanisms

Several oxidative mechanisms have been proposed for the formation of 4-hydroxyalkenals:

-

Hydroperoxide-dependent mechanisms involving Hock rearrangement

-

Cross-chain peroxyl radical addition and decomposition

-

Formation of dihydroperoxides followed by cleavage

These mechanisms require the addition of molecular oxygen and involve complex radical chemistry. For 4-Hydroxy-2-tetradecenal specifically, the process likely involves oxidation of appropriate long-chain polyunsaturated fatty acids, followed by specific cleavage patterns that preserve the 14-carbon skeleton .

Analytical Detection and Identification

Mass Spectrometry Analysis

4-Hydroxy-2-tetradecenal has been detected and identified in biological samples using advanced analytical techniques, particularly mass spectrometry. In a study focused on exhaled metabolites in children with cystic fibrosis, this compound was identified with an exact mass-to-charge ratio (m/z) of 244.227 (with an error of 0.047) .

The identification process typically involves:

-

Exact mass determination

-

MS² spectral analysis

-

Comparison with compound databases such as KEGG and HMDB

-

Retention time correlation with standards

Identification Confidence Levels

In the research literature, 4-Hydroxy-2-tetradecenal has been assigned an identification level of ID4, indicating a putative annotation based on spectral similarity with public/commercial spectral libraries and/or physicochemical properties . This level of identification suggests moderate confidence in the compound assignment.

Biological Significance and Occurrence

Biomarker in Cystic Fibrosis

One of the most significant research findings regarding 4-Hydroxy-2-tetradecenal is its presence in the exhaled breath of children with cystic fibrosis. In a comprehensive study analyzing volatile organic compounds in exhaled breath, 4-Hydroxy-2-tetradecenal was identified as one of the discriminating markers between healthy subjects and those with cystic fibrosis .

This finding suggests that 4-Hydroxy-2-tetradecenal may serve as a non-invasive biomarker for oxidative stress and lipid peroxidation processes that are characteristic of cystic fibrosis pathophysiology. The presence of this compound in exhaled breath potentially reflects ongoing inflammatory and oxidative processes in the lungs of affected individuals.

Chemical Synthesis

Comparative Synthetic Approaches

Insights into potential synthetic methodologies can be gained from approaches used for structurally similar compounds. For instance, the synthesis of sphingadienes, which also contain unsaturated hydrocarbon chains and hydroxyl groups, involves:

-

Intramolecular cyclization of N-Boc derivatives to oxazolidinone derivatives

-

Conversion to carbamate intermediates

These approaches may be adaptable for the synthesis of 4-Hydroxy-2-tetradecenal, particularly in establishing the correct stereochemistry and incorporating the key functional groups.

Research Applications and Future Directions

Diagnostic Applications

The identification of 4-Hydroxy-2-tetradecenal in the exhaled breath of patients with cystic fibrosis suggests potential diagnostic applications. Future research could focus on:

-

Developing sensitive and specific detection methods for this compound in clinical samples

-

Establishing reference ranges in healthy populations and various disease states

-

Investigating correlations between 4-Hydroxy-2-tetradecenal levels and disease severity or progression

-

Exploring its utility as part of a broader panel of biomarkers for respiratory conditions

Toxicological Considerations

Given the structural similarity to other 4-hydroxyalkenals with known cytotoxic properties, assessing the toxicological profile of 4-Hydroxy-2-tetradecenal is an important research direction. While specific data on this compound is limited, studies on related compounds like 2,4-hexadienal have shown potential carcinogenic activity in animal models . Therefore, investigations into the safety profile of 4-Hydroxy-2-tetradecenal would be valuable for understanding both its biological significance and potential health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume